molecular formula C11H13Cl2NO2 B5172779 2,6-dichloro-N-(3-methoxypropyl)benzamide CAS No. 5730-20-1

2,6-dichloro-N-(3-methoxypropyl)benzamide

Cat. No.: B5172779
CAS No.: 5730-20-1
M. Wt: 262.13 g/mol
InChI Key: XDFBOQKJSAUZEH-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a 2,6-dichlorinated benzene ring and an N-linked 3-methoxypropyl substituent. Its molecular formula is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 286.14 g/mol. The compound’s structure combines a hydrophobic dichlorobenzene core with a polar methoxypropyl side chain, balancing lipophilicity and solubility.

Properties

IUPAC Name

2,6-dichloro-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-16-7-3-6-14-11(15)10-8(12)4-2-5-9(10)13/h2,4-5H,3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBOQKJSAUZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367369
Record name 2,6-dichloro-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-20-1
Record name 2,6-dichloro-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(3-methoxypropyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 2,6-dichloro-N-(3-methoxypropyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition

  • Research indicates that 2,6-dichloro-N-(3-methoxypropyl)benzamide may act as an inhibitor for specific enzymes, which can be critical in regulating biochemical pathways.
  • For example, it has been studied for its potential to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. This inhibition can lead to increased levels of PGE2, which has implications for inflammatory responses and tissue regeneration .

Pharmacological Potential

  • The compound has shown promise in pharmacological studies, particularly concerning its anti-inflammatory and analgesic properties. It may provide therapeutic benefits in conditions characterized by excessive inflammation or pain.
  • Case studies have highlighted its efficacy in models of colitis and bone marrow transplantation recovery, suggesting it could reduce morbidity associated with these conditions .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of 15-PGDH
Anti-inflammatoryReduced edema in models
Analgesic ActivityPain reduction observed

Medical Applications

Drug Development

  • Ongoing research is exploring the role of 2,6-dichloro-N-(3-methoxypropyl)benzamide in drug development. Its ability to modulate enzyme activity positions it as a candidate for therapeutic agents targeting inflammatory diseases.
  • The compound's structure allows for modifications that could enhance its biological activity or selectivity for specific targets.

Case Study: Bone Marrow Transplantation

  • In a study involving mice undergoing bone marrow transplantation, treatment with the compound accelerated recovery of neutrophils and platelets compared to control groups. This suggests potential applications in improving patient outcomes during recovery from such invasive procedures .

Industrial Applications

Specialty Chemicals

  • Beyond biological applications, 2,6-dichloro-N-(3-methoxypropyl)benzamide is utilized in the development of specialty chemicals and materials. Its properties make it suitable for incorporation into polymers and coatings that require specific performance characteristics.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Benzamide Substituents N-Substituent Molecular Formula Application Key Properties/Activities References
2,6-Dichloro-N-(3-methoxypropyl)benzamide 2,6-dichloro 3-methoxypropyl C₁₁H₁₃Cl₂NO₂ Under investigation Potential antiviral/agrochemical -
CBS1117 2,6-dichloro 1-isopropyl-piperidin-4-yl C₁₅H₂₁Cl₂N₂O Influenza A inhibitor Synergizes with Oseltamivir (OSP)
Fluopicolide 2,6-dichloro 3-chloro-5-(trifluoromethyl)-2-pyridylmethyl C₁₄H₉Cl₃F₃N₂O Insecticide Targets fungal/oomycete pathogens
ING-1466 2,6-dichloro Piperidinyl derivative Not specified Influenza inhibitor Binds HA stalk region of IAVs
Compound 1 (EGFR inhibitor) 2,6-dichloro Diaminopyrimidinyl-pyridinyl C₁₉H₁₆Cl₂N₆O Anticancer Targets EGFR T790M mutation
N-(3-methoxypropyl)-3-methylbenzamide 3-methyl 3-methoxypropyl C₁₂H₁₇NO₂ Research chemical Non-chlorinated analog for SAR studies

Key Comparative Insights

Substituent Effects on Bioactivity
  • Antiviral Activity : CBS1117 and ING-1466 demonstrate that bulky N-substituents (e.g., piperidinyl groups) enhance binding to influenza A virus (IAV) hemagglutinin (HA), inhibiting viral entry . The 3-methoxypropyl group in the target compound, being smaller and less rigid, may reduce antiviral potency but improve solubility.
  • Agrochemical Use : Fluopicolide’s pyridylmethyl substituent with trifluoromethyl and chloro groups enhances interaction with fungal/oomycete targets, a feature absent in the target compound .
Physicochemical Properties
  • Solubility : The 3-methoxypropyl group introduces polarity via its ether oxygen, likely increasing water solubility compared to lipophilic substituents like Fluopicolide’s pyridylmethyl group.

Biological Activity

2,6-Dichloro-N-(3-methoxypropyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzamide core with two chlorine substituents at the 2 and 6 positions and a methoxypropyl group attached to the nitrogen. Its molecular formula is C12H14Cl2N2O, and it has a molecular weight of 273.16 g/mol.

Antitumor Activity

Recent studies have explored the antitumor potential of benzamide derivatives, including compounds similar to 2,6-dichloro-N-(3-methoxypropyl)benzamide. Research indicates that benzamide-based compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been tested against lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results showed that certain derivatives had IC50 values in the low micromolar range, indicating promising antitumor activity .

Table 1: Antitumor Activity of Benzamide Derivatives

Compound NameCell LineIC50 (μM)
2,6-Dichloro-N-(3-methoxypropyl)benzamideA549TBD
Compound XHCC8276.26
Compound YNCI-H3586.48

Antimicrobial Activity

In addition to antitumor properties, some studies have reported antimicrobial activity for benzamide derivatives. For example, compounds structurally related to 2,6-dichloro-N-(3-methoxypropyl)benzamide have shown effectiveness against E. coli and S. aureus, suggesting potential applications as antibacterial agents .

Toxicological Profile

Understanding the toxicity profile of 2,6-dichloro-N-(3-methoxypropyl)benzamide is crucial for its development as a therapeutic agent. Preliminary assessments indicate that compounds with similar structures may exhibit mutagenic properties due to the presence of chlorine substituents. Toxicological evaluations often focus on genotoxicity and carcinogenicity assessments .

Table 2: Toxicological Assessments

Assessment TypeResult
MutagenicityPositive
CarcinogenicityUnder Review
Acute ToxicityTBD

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzamide derivatives aimed at inhibiting specific cancer pathways such as PI3K/HDAC dual inhibition. The study highlighted how structural modifications influenced biological activity and toxicity profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-N-(3-methoxypropyl)benzamide, and how can purity be validated?

Methodology :

  • Synthesis : Adapt procedures from analogous benzamide derivatives (e.g., substituting 3-methoxypropylamine for isopropylamine in nucleophilic acyl substitution reactions) . Key steps include activating the benzoyl chloride intermediate and maintaining anhydrous conditions.
  • Validation : Use FT-IR (e.g., carbonyl stretch at ~1690 cm⁻¹ for amide bond confirmation) and ¹H-NMR (e.g., integration of methoxypropyl protons at δ ~3.3–3.5 ppm) for structural verification . HPLC with >99% purity thresholds ensures batch consistency .

Q. How can researchers characterize the crystal structure of this compound?

Methodology :

  • Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Optimize crystallization via solvent vapor diffusion (e.g., dichloromethane/hexane). Compare bond lengths/angles to similar benzamides (e.g., 2,6-dichloro-N-(4-chlorophenyl)benzamide: C=O bond ~1.22 Å, Cl–C–Cl angle ~120°) .

Q. What physicochemical properties are critical for solubility and formulation studies?

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodology :

  • Scaffold Modification : Introduce substituents at the benzamide or methoxypropyl group (e.g., halogenation, alkyl chain variation) and compare inhibitory activity against targets like succinate dehydrogenase (SDH) .
  • Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps, correlating electron-deficient regions (e.g., dichloro-substituted benzene) with binding affinity .

Q. What experimental approaches validate antifungal or antimicrobial efficacy?

Methodology :

  • In Vitro Assays : Use microdilution (CLSI M38/M44) to determine MIC values against Candida spp. or plant pathogens (e.g., Botrytis cinerea). Include Abbott’s formula for % inhibition:

    % Control=100×(XY)X,\text{\% Control} = 100 \times \frac{(X - Y)}{X},

    where XX = survival in untreated controls, YY = survival in treated samples .

Q. How can researchers address contradictions in enzyme inhibition data?

Methodology :

  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For SDH inhibitors, measure IC₅₀ under varying succinate concentrations .
  • Cross-Validation : Compare results with fluorimetric assays (e.g., NADH depletion) and molecular docking (e.g., PyMOL, AutoDock) to confirm binding poses .

Q. What strategies are recommended for stability studies under varying conditions?

Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-MS and assign peaks using fragmentation patterns .
  • Storage : Store as a powder at -20°C (3-year stability) or in DMSO at -80°C (2-year stability) .

Q. How can toxicity be assessed in the absence of comprehensive toxicological data?

Methodology :

  • In Silico Prediction : Use QSAR tools (e.g., ProTox-II) to estimate LD₅₀ and hepatotoxicity risks.
  • In Vitro Screening : Conduct MTT assays on human cell lines (e.g., HepG2) and Ames tests for mutagenicity .

Methodological Considerations Table

Research AspectKey TechniquesCritical Parameters
Synthesis & PurificationNucleophilic substitution, HPLCAnhydrous conditions, purity >99%
Structural AnalysisSC-XRD (SHELXL), FT-IR/NMRR-factor < 0.05, spectral match
Bioactivity ScreeningMicrodilution assays, SDH inhibitionMIC, IC₅₀, kinetic constants
StabilityForced degradation, UPLC-MSDegradation products < 0.1%

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